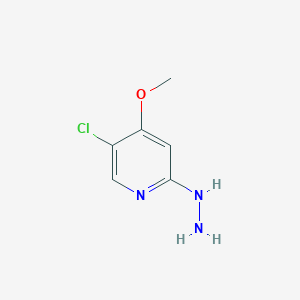

5-Chloro-2-hydrazinyl-4-methoxypyridine

描述

Significance of Hydrazinopyridine Scaffolds in Modern Organic Synthesis

Hydrazinopyridine scaffolds are valuable intermediates in organic synthesis, serving as precursors to a wide range of more complex heterocyclic systems. chemimpex.comgoogle.com The hydrazine (B178648) group (-NHNH2) is a potent nucleophile and can participate in various cyclization and condensation reactions to form fused ring systems like triazolopyridines and pyrazolopyridines. mdpi.com These resulting structures are often associated with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. chemimpex.commdpi.com The synthesis of 2-hydrazinopyridine (B147025) derivatives is typically achieved through the reaction of a corresponding halopyridine with hydrazine hydrate (B1144303). google.com

General Overview of Substituted Pyridine (B92270) Derivatives in Chemical Research

Substituted pyridine derivatives are a cornerstone of modern chemical research, with applications spanning from medicinal chemistry to materials science. rsc.orgnih.gov The nature and position of substituents on the pyridine ring dictate its physical and chemical properties. For instance, electron-withdrawing groups like chlorine can affect the basicity of the pyridine nitrogen and influence the regioselectivity of subsequent reactions. nih.gov Methoxy (B1213986) groups, on the other hand, are electron-donating and can direct electrophilic substitution. The combination of different substituents allows for the fine-tuning of a molecule's properties for specific applications. Many FDA-approved drugs contain a pyridine scaffold, highlighting the therapeutic importance of this class of compounds. nih.gov

Research Trajectory and Academic Interest in 5-Chloro-2-hydrazinyl-4-methoxypyridine

Direct and extensive research specifically focused on this compound is not widely documented in publicly available scientific literature. Its existence is plausible as a synthetic intermediate. For instance, a patent for the synthesis of 2-hydrazinopyridine derivatives mentions 5-bromo-2-chloro-4-methoxypyridine (B1522679) as a potential starting material. google.com The reaction of such a precursor with hydrazine would theoretically yield the target compound.

The academic interest in this specific molecule likely lies in its potential as a building block for more complex molecules with desired biological activities. The combination of the reactive hydrazinyl group, the directing effect of the methoxy group, and the influence of the chloro substituent makes it a potentially versatile synthon.

Scope and Objectives of Comprehensive Research on the Chemical Compound

Comprehensive research on this compound would encompass several key objectives. A primary goal would be the development of an efficient and scalable synthesis protocol. Following its successful synthesis, a thorough characterization of its physicochemical properties would be necessary. This would include determining its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Subsequent research would likely focus on exploring its reactivity, particularly the chemical transformations of the hydrazinyl group to create novel heterocyclic systems. A significant long-term objective would be the investigation of the biological activities of these newly synthesized derivatives, driven by the known pharmacological potential of substituted hydrazinopyridines.

Interactive Data Tables

Due to the limited specific data for this compound, the following tables present data for structurally similar and related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Hydrazinopyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Hydrazinopyridine | 4930-98-7 | C₅H₇N₃ | 109.13 | guidechem.com |

| 5-Chloro-2-hydrazinylpyridine | 27032-63-9 | C₅H₆ClN₃ | 143.57 | nih.gov |

| 2-Chloro-4-hydrazino-5-methoxy-pyrimidine | 98021-95-5 | C₅H₇ClN₄O | 174.59 | lookchem.comechemi.comnih.gov |

Table 2: Chemical Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Relation | Reference |

| 5-Chloro-2-methoxypyridine | 13473-01-3 | C₆H₆ClNO | 143.57 | Potential Precursor | chemimpex.com |

| 2-Chloro-4-methoxypyridine | 17228-69-2 | C₆H₆ClNO | 143.57 | Related Isomer | |

| 5-Chloro-2,4-dihydroxypyridine | Not Available | C₅H₄ClNO₂ | 145.54 | Related Pyridine Derivative | google.com |

| n-(5-chloro-2-pyridyl)triflimide | Not Available | C₆H₃ClF₃N₂O₄S₂ | 358.68 | Related Pyridine Derivative | orgsyn.org |

Structure

3D Structure

属性

分子式 |

C6H8ClN3O |

|---|---|

分子量 |

173.60 g/mol |

IUPAC 名称 |

(5-chloro-4-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8ClN3O/c1-11-5-2-6(10-8)9-3-4(5)7/h2-3H,8H2,1H3,(H,9,10) |

InChI 键 |

ZJPJLJRTTMBKKF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=NC=C1Cl)NN |

产品来源 |

United States |

Synthetic Methodologies for 5 Chloro 2 Hydrazinyl 4 Methoxypyridine

Established Synthetic Routes to 2-Hydrazinopyridine (B147025) Derivatives

The preparation of 2-hydrazinopyridine derivatives is a common transformation in organic synthesis. The reactivity of the pyridine (B92270) ring, which is electron-deficient, facilitates nucleophilic substitution, particularly at the positions ortho (C2) and para (C4) to the ring nitrogen. youtube.comstackexchange.com This inherent reactivity is exploited in the most prevalent synthetic strategies.

The most direct and widely employed method for the synthesis of 2-hydrazinopyridine derivatives is the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine with hydrazine (B178648) hydrate (B1144303). researchgate.netgoogle.com In this reaction, the hydrazine acts as the nucleophile, displacing a halide (such as chloro, bromo, or fluoro) from the 2-position of the pyridine ring. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex), thereby activating the ring for nucleophilic attack. stackexchange.comwikipedia.orgnih.gov

The starting materials for this synthesis are appropriately substituted halogenated pyridines. For the target molecule, 5-chloro-2-hydrazinyl-4-methoxypyridine, a logical precursor would be a di-halogenated pyridine such as 2,5-dichloro-4-methoxypyridine. The synthesis of such precursors can be multi-step processes. For example, the preparation of 2,3-dichloropyridine (B146566), a common precursor for other derivatives, can start from nicotinamide, which undergoes a Hofmann degradation to yield 3-aminopyridine, followed by chlorination, diazotization, and a Sandmeyer reaction. google.comgoogle.com Another relevant precursor, 2-amino-5-chloropyridine, is commercially available and can be converted into other derivatives. orgsyn.org The strategic placement of halogens is critical, as the halogen at the 2-position is the most susceptible to displacement by hydrazine due to the strong activating effect of the adjacent ring nitrogen. stackexchange.com

The reaction between a 2-halopyridine and hydrazine hydrate has been optimized under various conditions to improve yield and purity. A significant challenge in large-scale synthesis is the need for a large excess of hydrazine hydrate to prevent the formation of undesired dimer byproducts. researchgate.net Reaction conditions reported for analogous compounds often involve elevated temperatures. For instance, the reaction of 2-chloropyridine (B119429) with hydrazine hydrate can be conducted at 100 °C for 48 hours. chemicalbook.com A patented process for preparing 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine utilizes N,N-dimethylpropanolamine or N,N-dimethylformamide as a solvent, with the reaction proceeding at a reflux temperature of 130 °C for 10 hours. google.com Microwave irradiation has also been shown to dramatically reduce reaction times for nucleophilic aromatic substitutions on halopyridines. sci-hub.se

| Precursor | Solvent | Temperature | Duration | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Hydrazine Hydrate (excess) | 100 °C | 48 hours | 2-Hydrazinopyridine | chemicalbook.com |

| 2,3-Dichloropyridine | N,N-Dimethylpropanolamine | 130 °C (reflux) | 10 hours | 3-Chloro-2-hydrazinopyridine | google.com |

| 2,3-Dichloropyridine | N,N-Dimethylformamide | 130 °C (reflux) | 10 hours | 3-Chloro-2-hydrazinopyridine | google.com |

| 2-Iodopyridine | NMP or HMPA | ~100 °C | 0.5-3 min (Microwave) | 2-Substituted Pyridines | sci-hub.se |

Substituents on the pyridine ring play a crucial role in the efficiency and regioselectivity of nucleophilic aromatic substitution. The nitrogen atom in the pyridine ring makes the C2 and C4 positions electron-deficient and thus prime targets for nucleophiles. youtube.com This is because the anionic intermediate formed upon nucleophilic attack at these positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the C3 position. stackexchange.com

For a precursor like 2,5-dichloro-4-methoxypyridine, the chlorine atom at the C2 position is significantly more activated towards substitution than the chlorine at the C5 position. The methoxy (B1213986) group at the C4 position is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its effect is less pronounced than the strong activating effect of the ring nitrogen on the C2 position, ensuring that the substitution by hydrazine occurs selectively at the C2 position. The halogen leaving group ability (I > Br > Cl > F) can also influence the reaction rate, though for activated systems like 2-halopyridines, this effect can be complex and dependent on the specific nucleophile and conditions. sci-hub.se

An alternative route to 2-hydrazinopyridine derivatives involves the reduction of pyridine diazonium salts. This method begins with a 2-aminopyridine (B139424) derivative as the starting material. researchgate.net The amino group is first converted into a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -5 °C). The resulting diazonium salt is typically unstable and is used immediately in the next step. The diazonium group can then be reduced to a hydrazinyl group. researchgate.net This reduction can be accomplished using various reducing agents. This pathway avoids the direct use of halogenated precursors, which can be advantageous depending on the availability and cost of the starting materials.

The synthesis of the core pyridine structure itself can be achieved through various methods before the introduction of the hydrazinyl group. One documented process that yields a related core structure is the production of 5-chloro-2,4-dihydroxypyridine. google.com This process involves the reaction of a 5-chloro-1,3-dioxin-4-one derivative with a ketene (B1206846) acetal (B89532) derivative to form a pyrone derivative. This intermediate is then treated with an acid and subsequently reacted with ammonia (B1221849) to form the 5-chloro-2,4-dihydroxypyridine ring. google.com To arrive at the desired 5-chloro-4-methoxypyridine core, this dihydroxy intermediate would require further chemical modifications, including a selective O-methylation at the 4-position and the conversion of the hydroxyl group at the 2-position to a chlorine atom, which could then be displaced by hydrazine.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Hydrazine Hydrate

Purification and Isolation Strategies for this compound

Following the completion of the synthesis, a series of work-up and purification steps are necessary to isolate the this compound in a pure form. The general procedure involves cooling the reaction mixture to induce crystallization of the product. google.com

The post-reaction work-up typically includes the following steps:

Crystallization: The reaction mixture is cooled to a temperature between 20-30 °C to allow the product to precipitate out of the solution. google.com

Solid-Liquid Separation: The crystallized solid is separated from the solvent by filtration or centrifugation. google.com

Washing: The isolated solid is washed to remove any remaining impurities. Water is a suitable washing solvent if the product is insoluble in it. google.com For other chloromethoxypyridine derivatives, washing with organic solvents like toluene (B28343) or a mixture of acetone (B3395972) and petroleum ether has been reported to yield high-purity white crystals. google.com

Drying: The purified solid is then dried under reduced pressure at a temperature of 55-65 °C to remove any residual solvent. google.com

Recrystallization is a common technique for further purification. The choice of solvent for recrystallization is critical and is determined by the solubility of the compound. For pyridine derivatives, which can be prone to oiling out, various solvent systems such as ethanol, n-hexane/acetone, or n-hexane/tetrahydrofuran can be explored.

For more challenging purifications, column chromatography can be employed. While specific conditions for this compound are not detailed in the provided search results, general principles of chromatography would apply, using a silica (B1680970) gel stationary phase and a suitable eluent system, likely a mixture of polar and non-polar organic solvents, to separate the desired compound from byproducts.

Green Chemistry Principles in the Synthesis of Hydrazinylpyridines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.org In the context of synthesizing hydrazinylpyridines, several green chemistry approaches can be considered to improve the environmental footprint of the production process.

Alternative Solvents: Traditional syntheses of pyridine derivatives often use volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or newer classes of solvents like deep eutectic solvents (DES). ijarsct.co.innih.gov The use of water as a solvent, where feasible, is highly desirable due to its non-toxic and non-flammable nature. ijarsct.co.in

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of pyridine derivatives. ijarsct.co.innih.gov Microwave heating can lead to a significant reduction in reaction times, from hours to minutes, and can also improve reaction yields and selectivity. ijarsct.co.in This rapid and uniform heating is more energy-efficient compared to conventional heating methods. ijarsct.co.in

Atom Economy: The concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a key principle of green chemistry. greenchemistry-toolkit.org The synthesis of this compound via nucleophilic aromatic substitution is inherently a reaction with good atom economy, as the main byproduct is a simple inorganic salt. However, process optimization to maximize yield and minimize side reactions further enhances the atom economy.

Catalysis: The development of novel catalysts can also contribute to greener synthetic routes. While the reaction of a dihalopyridine with hydrazine hydrate does not typically require a catalyst, other pyridine syntheses have benefited from the use of biocatalysts or reusable heterogeneous catalysts, which operate under mild conditions and reduce waste. ijarsct.co.inrsc.org

The following table summarizes some green chemistry principles and their potential application in the synthesis of hydrazinylpyridines.

Table 2: Application of Green Chemistry Principles in Hydrazinylpyridine Synthesis

| Green Chemistry Principle | Application in Hydrazinylpyridine Synthesis | Reference |

|---|---|---|

| Use of Safer Solvents | Replacing traditional VOCs with water, ethanol, or deep eutectic solvents. | ijarsct.co.innih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. | ijarsct.co.innih.gov |

| Maximizing Atom Economy | Optimizing reaction conditions to maximize the yield of the desired product and minimize byproducts. | greenchemistry-toolkit.org |

| Use of Catalysis | Exploring biocatalysts or reusable heterogeneous catalysts for alternative synthetic routes to the pyridine core. | ijarsct.co.inrsc.org |

By integrating these green chemistry principles, the synthesis of this compound and other hydrazinylpyridines can be made more sustainable and environmentally friendly.

Reactivity and Chemical Transformations of 5 Chloro 2 Hydrazinyl 4 Methoxypyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring at the C2 position is a key center of reactivity, participating in a variety of nucleophilic and redox reactions.

Nucleophilic Substitution Reactions at the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in 5-Chloro-2-hydrazinyl-4-methoxypyridine are nucleophilic and can undergo substitution reactions such as acylation and alkylation.

Acylation: The hydrazine group readily reacts with acylating agents like acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen atom (-NH2), leading to the formation of N-acylhydrazide derivatives. For instance, the reaction with acetic acid can lead to the formation of an acetylated hydrazide. pharm.or.jpnih.gov The rate of acylation can be influenced by the concentration of the acid and the reaction temperature. pharm.or.jp

Alkylation: While less common than acylation, alkylation of the hydrazine moiety can also occur. The reaction with alkyl halides can lead to the substitution of one or both hydrogen atoms of the -NH2 group. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N'-acetyl-5-chloro-4-methoxypyridin-2-yl)hydrazide |

| Alkylation | Methyl Iodide | 5-Chloro-2-(2-methylhydrazinyl)-4-methoxypyridine |

Oxidation Reactions of the Hydrazine Group to Azo Compounds

The hydrazine moiety can be oxidized to form an azo group (-N=N-). This transformation is a key reaction in the synthesis of various azo compounds, which are known for their applications as dyes and pigments. The oxidation can be achieved using a variety of oxidizing agents. While specific studies on this compound are limited, analogous hydrazinylpyridines can be oxidized. For instance, the oxidation of hydrazines can be carried out using reagents like lead tetra-acetate or through metal-catalyzed aerobic oxidation. researchgate.netrsc.org A metal-free approach using trichloroisocyanuric acid (TCCA) has also been reported for the efficient oxidation of hydrazines to azo compounds. mdpi.com These methods offer potential routes for the conversion of this compound to its corresponding azo derivative.

| Oxidizing Agent | General Product |

| Lead Tetra-acetate | Azo Compound |

| Metal Catalyst (e.g., Copper) + O2 | Azo Compound |

| Trichloroisocyanuric Acid (TCCA) | Azo Compound |

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most characteristic reactions of the hydrazine group is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with various aldehydes and ketones yields the corresponding pyridine-based hydrazones. This is a versatile method for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The general reaction involves refluxing the hydrazine derivative with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

The versatility of the condensation reaction allows for the incorporation of diverse heterocyclic moieties into the final hydrazone structure. By reacting this compound with aldehydes or ketones bearing quinoline (B57606), benzothiazole (B30560), or imidazole (B134444) rings, a wide range of structurally diverse and complex molecules can be synthesized. These heterocyclic systems are known to be important pharmacophores, and their combination with the pyridine ring through a hydrazone linkage can lead to compounds with interesting biological activities.

For example, condensation with a quinoline-carbaldehyde, such as 2-chloroquinoline-3-carbaldehyde, would yield a hydrazone derivative containing both pyridine and quinoline rings. nih.govresearchgate.net Similarly, reactions with benzothiazole-2-carbaldehyde or imidazole-4-carbaldehyde would lead to the formation of hydrazones incorporating benzothiazole and imidazole moieties, respectively. chemrxiv.orguni.lunih.gov

| Carbonyl Compound Moiety | Resulting Hydrazone Derivative Moiety |

| Quinoline | Pyridine-Quinoline Hydrazone |

| Benzothiazole | Pyridine-Benzothiazole Hydrazone |

| Imidazole | Pyridine-Imidazole Hydrazone |

Chemical Transformations Involving the Chloro Substituent

The chloro substituent at the C5 position of the pyridine ring is generally less reactive towards nucleophilic substitution compared to chloro groups at the C2 or C4 positions. libretexts.org The electron-donating methoxy (B1213986) group at the C4 position further deactivates the ring towards nucleophilic attack. However, under specific and often forcing conditions, the chloro group can be displaced by strong nucleophiles.

Reactions involving nucleophilic aromatic substitution (SNA) on chloropyridines are well-documented. The reactivity is highly dependent on the position of the chloro group and the nature of other substituents on the ring. For 5-chloro-pyridines, nucleophilic substitution is generally more challenging than for 2- or 4-chloropyridines due to the less favorable stabilization of the Meisenheimer intermediate. libretexts.org Nevertheless, reactions with very strong nucleophiles or under catalyzed conditions could potentially lead to the displacement of the chlorine atom. For instance, reactions with amines in the presence of a strong base might lead to the formation of the corresponding 5-amino derivative. clockss.org

| Reagent/Condition | Potential Product |

| Strong Nucleophile (e.g., R-NH2/strong base) | 5-Amino-2-hydrazinyl-4-methoxypyridine derivative |

Further Nucleophilic Displacements at the Chloro Position

The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this specific molecule, the chloro group is at the C5 position. The success of a nucleophilic substitution at this position is influenced by the electronic effects of the other substituents.

The hydrazinyl (-NHNH2) group at C2 and the methoxy (-OCH3) group at C4 are both electron-donating groups, which generally deactivate the ring towards nucleophilic attack by increasing the electron density of the aromatic system. However, the inherent electron-withdrawing nature of the pyridine nitrogen still allows for these reactions to occur, albeit potentially requiring more forcing conditions compared to pyridines bearing electron-withdrawing groups.

A variety of nucleophiles can be employed to displace the chloride. Common nucleophiles in SNAr reactions on chloropyridines include amines, alkoxides, and thiolates. For instance, treatment with a secondary amine, such as morpholine (B109124) or piperidine, in the presence of a base and often with heating, would be expected to yield the corresponding 5-amino-substituted pyridine derivative. Similarly, reaction with sodium methoxide (B1231860) could lead to the formation of a dimethoxypyridine derivative.

The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the reaction rate. While the electron-donating groups at C2 and C4 may destabilize this intermediate to some extent, the reaction is still a viable pathway for the functionalization of the C5 position.

Table 1: Potential Nucleophilic Displacement Reactions at the Chloro Position

| Nucleophile | Potential Product | General Conditions |

|---|---|---|

| Secondary Amine (e.g., Morpholine) | 5-(Morpholin-4-yl)-2-hydrazinyl-4-methoxypyridine | Base (e.g., K2CO3), high temperature |

| Alkoxide (e.g., Sodium Methoxide) | 2-Hydrazinyl-4,5-dimethoxypyridine | Heat in corresponding alcohol |

| Thiolate (e.g., Sodium Thiophenoxide) | 2-Hydrazinyl-4-methoxy-5-(phenylthio)pyridine | Polar aprotic solvent (e.g., DMF) |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro substituent at the C5 position of this compound serves as a suitable handle for such transformations. Several named reactions, including the Suzuki, Heck, and Sonogashira couplings, are expected to be applicable.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. The success of the Suzuki-Miyaura coupling on chloropyridines is well-documented, and various catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to efficiently couple these relatively unreactive electrophiles. researchgate.netresearchgate.net The electron-rich nature of the pyridine ring in the target molecule might necessitate the use of more active catalyst systems. organic-chemistry.orgnih.gov

Heck-Mizoroki Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond between the C5 position and an alkene. This reaction is also catalyzed by a palladium complex and requires a base. The product would be a 5-alkenyl-substituted pyridine derivative, which could be a valuable intermediate for further synthetic transformations.

Sonogashira Coupling: For the introduction of an alkynyl moiety at the C5 position, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple the chloropyridine with a terminal alkyne. libretexts.org The resulting 5-alkynylpyridine could be further functionalized, for example, through cycloaddition reactions.

Table 2: Potential Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Coupling Partner | Potential Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-2-hydrazinyl-4-methoxypyridine | Pd(PPh3)4 or Pd(OAc)2/phosphine ligand |

| Heck-Mizoroki | Alkene | 5-Alkenyl-2-hydrazinyl-4-methoxypyridine | Pd(OAc)2/phosphine ligand |

| Sonogashira | Terminal alkyne | 5-Alkynyl-2-hydrazinyl-4-methoxypyridine | Pd(PPh3)2Cl2/CuI |

Reactivity of the Methoxy Substituent

The methoxy group at the C4 position is generally a stable ether linkage. However, under certain conditions, it can undergo cleavage. The most common method for the cleavage of aryl methyl ethers is treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion, to yield the corresponding 4-hydroxypyridine (B47283) and methyl halide.

Intramolecular Cyclization Pathways and Rearrangements Initiated by the Hydrazine Group

The 2-hydrazinyl group is a versatile functional group that can participate in a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often initiated by the nucleophilic character of the hydrazine nitrogen atoms.

One of the most common transformations of 2-hydrazinylpyridines is their conversion into fused pyrazole-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrazolo[3,4-b]pyridine ring system. cdnsciencepub.com The reaction proceeds through initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Similarly, the hydrazine moiety can react with various reagents to form fused triazole rings. For example, reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) could lead to the formation of an azido (B1232118) group, which could then undergo intramolecular cyclization to form a tetrazolopyridine. Alternatively, reaction with a one-carbon electrophile, such as formic acid or a derivative, can lead to the formation of a nih.govnih.govrsc.orgtriazolo[4,3-a]pyridine scaffold. organic-chemistry.org

The presence of the chloro and methoxy substituents on the pyridine ring can influence the reactivity and regioselectivity of these cyclization reactions, but the fundamental pathways are expected to be similar to those observed for other 2-hydrazinylpyridines.

Table 3: Potential Intramolecular Cyclization Pathways

| Reagent | Fused Ring System | General Product Structure |

|---|---|---|

| 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | Substituted 7-chloro-5-methoxy-1H-pyrazolo[3,4-b]pyridine |

| Formic acid | nih.govnih.govrsc.orgTriazolo[4,3-a]pyridine | 6-Chloro-8-methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]pyridine |

| Carbon disulfide | Thiadiazolo[3,2-a]pyridinium | Substituted 6-chloro-8-methoxy- nih.govnih.govrsc.orgthiadiazolo[3,2-a]pyridinium |

Chemo- and Regioselectivity in Multi-Substituted Pyridine Reactions

The presence of three distinct functional groups on the pyridine ring of this compound raises important questions of chemo- and regioselectivity in its reactions. The outcome of a particular transformation will depend on the nature of the reagents and the reaction conditions.

In palladium-catalyzed cross-coupling reactions , the C-Cl bond is the reactive site for oxidative addition to the palladium(0) catalyst. The hydrazinyl and methoxy groups are generally unreactive under these conditions, ensuring high chemoselectivity for functionalization at the C5 position. nih.gov

When considering intramolecular cyclizations initiated by the hydrazine group , the reaction will be highly regioselective, leading to the formation of a new five-membered ring fused to the pyridine at the N1 and C2 positions. The chloro and methoxy groups will act as substituents on the resulting fused bicyclic system.

By carefully choosing the reaction conditions, it is possible to selectively target one of the functional groups for transformation, allowing for a stepwise and controlled approach to the synthesis of more complex molecules based on the this compound scaffold. The differential reactivity of the chloro, hydrazinyl, and methoxy groups provides a versatile platform for the development of a diverse range of novel pyridine derivatives.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Hydrazinyl 4 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 5-Chloro-2-hydrazinyl-4-methoxypyridine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as singlets or doublets in the downfield region (typically 6.5-8.5 ppm). The protons of the methoxy (B1213986) group (-OCH₃) would produce a sharp singlet further upfield (around 3.5-4.5 ppm). The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring H | 6.5 - 8.5 | Singlet / Doublet |

| Methoxy (-OCH₃) | 3.5 - 4.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks would be observed for each unique carbon atom. The carbons of the pyridine ring would resonate in the aromatic region (typically 100-160 ppm). The carbon attached to the chlorine atom and the carbon attached to the methoxy group would have their chemical shifts influenced by the electronegativity of these substituents. The methoxy carbon itself would appear as a singlet in the upfield region (around 50-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring (C-Cl) | 140 - 160 |

| Pyridine Ring (C-N) | 145 - 165 |

| Pyridine Ring (C-H) | 100 - 140 |

| Pyridine Ring (C-O) | 150 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be instrumental in confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, helping to assign the positions of substituents on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure and confirming the positions of the chloro, hydrazinyl, and methoxy groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. N-H stretching vibrations from the hydrazinyl group would appear as one or two bands in the 3200-3400 cm⁻¹ region. C-H stretching from the aromatic ring and the methoxy group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range, and a C-Cl stretch would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which would be useful for characterizing the pyridine core.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic/Methoxy | C-H Stretch | 2850 - 3100 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1650 |

| Methoxy (-O-CH₃) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments, with a ratio of approximately 3:1 for the (M) and (M+2) peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern would provide further structural information, likely showing losses of the methoxy group, the hydrazinyl group, or chlorine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group. This would unambiguously confirm the connectivity and conformation of the molecule in the solid state.

Molecular Geometry and Bond Parameters in Crystalline State

While a specific crystal structure for this compound is not available in the cited literature, extensive data on its derivatives, particularly hydrazones, provide significant insight into its expected molecular geometry. X-ray diffraction studies on related structures, such as hydrazone derivatives of 2-hydrazinylpyridine, reveal key structural features.

In these crystalline structures, the pyridine ring typically maintains its planarity. The exocyclic C-N and N-N bond lengths of the hydrazinyl or hydrazone moiety are of particular interest as they indicate the degree of electron delocalization. For instance, in hydrazone derivatives, the C=N double bond of the hydrazone group typically adopts an E configuration.

Analysis of a copper (II) complex incorporating a ligand derived from 5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazide reveals typical bond lengths for such coordinated systems. In this complex, the Cu-O bond lengths are approximately 1.909 Å and 1.945 Å, while the Cu-N bonds are around 1.934 Å and 2.022 Å. researchgate.net These values are consistent with those expected for coordinated hydrazone-type ligands and provide a reference for the bond parameters in related metal complexes of this compound.

Table 1: Representative Bond Lengths in a Related Copper(II) Hydrazone Complex researchgate.net

| Bond | Length (Å) |

| Cu1—O2 | 1.945 |

| Cu1—O3 | 1.909 |

| Cu1—N1 | 1.934 |

| Cu1—N2 | 2.022 |

This interactive table is based on data from a copper complex containing a (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato) ligand.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The supramolecular architecture of hydrazinylpyridine derivatives in the solid state is predominantly governed by hydrogen bonding. The hydrazine (B178648) moiety (-NH-NH2) provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms), leading to the formation of extensive and robust networks.

Studies on related 2-hydrazinylpyridine derivatives show that N-H···N and O-H···N hydrogen bonds are common motifs that direct the crystal packing. nih.gov These interactions can link molecules into one-dimensional chains or two-dimensional layers. For example, in the structure of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, N-H···N and O-H···N hydrogen bonds create a two-dimensional layered structure. nih.gov In complexes involving anions like nitrates, N-H···O interactions are also observed, further stabilizing the crystal lattice. researchgate.net

The presence of the chloro and methoxy substituents on the pyridine ring of this compound would also influence the supramolecular assembly. The chlorine atom can participate in weaker C-H···Cl interactions, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. These interactions, combined with the strong hydrogen bonds from the hydrazine group, are expected to result in a complex and stable three-dimensional supramolecular structure.

Conformational Analysis and Tautomerism in the Solid State

Hydrazinylpyridines and their derivatives can exhibit both conformational flexibility and tautomerism in the solid state. The conformation is often defined by the torsion angles within the molecule, particularly around the bonds connecting the pyridine ring to the hydrazine group.

Tautomerism is a critical aspect of the chemistry of these compounds. 2-Hydrazinylpyridines can potentially exist in equilibrium with their tautomeric imino form, 2(1H)-pyridinone hydrazone. nih.gov While the hydrazinyl form is often more stable, the specific crystalline environment and intermolecular interactions can favor one tautomer over the other. It has been shown that in the solid state, the pyridone form is often predominant for related 2-hydroxypyridines. nih.gov

Furthermore, derivatives such as hydrazones introduce another layer of complexity with potential keto-enol tautomerism. rsc.org For instance, isoquinolinone–arylidenehydrazine derivatives have been shown to crystallize in either keto or enol forms, and this tautomeric state significantly impacts their solid-state fluorescence properties. rsc.org This suggests that the solid-state structure of derivatives of this compound may exist as different tautomers, which would have a profound effect on their physical and spectroscopic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

The electronic absorption spectra of pyridine derivatives are characterized by π-π* and n-π* transitions. For substituted methoxypyridines, these transitions are sensitive to the electronic nature of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism.

Studies on the related compound 2-chloro-6-methoxypyridine (B123196) show characteristic absorption bands in the UV region. researchgate.net The π-π* transition, in particular, is affected by solvent polarity. Generally, an increase in solvent polarity leads to a bathochromic (red) shift for π-π* transitions, as polar solvents stabilize the more polar excited state to a greater extent than the ground state. mdpi.com Conversely, n-π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the ground state by hydrogen bonding to the nitrogen lone pair. mdpi.com

The effect of different solvents on the absorption maximum (λmax) can be significant. The interplay of solvent dipolarity/polarizability and specific solute-solvent interactions like hydrogen bonding determines the extent of the spectral shifts. mdpi.com For this compound, one would expect to observe these characteristic shifts, allowing the nature of the electronic transitions to be probed by systematically varying the solvent.

Table 2: Expected Solvent Effects on Electronic Transitions of Pyridine Derivatives

| Transition Type | Effect of Increasing Solvent Polarity | Typical Solvents (Increasing Polarity) |

| π → π | Bathochromic Shift (Red Shift) | Cyclohexane < Chloroform < Ethanol |

| n → π | Hypsochromic Shift (Blue Shift) | Cyclohexane < Chloroform < Ethanol |

This interactive table illustrates general principles of solvatochromism applicable to the target compound.

Fluorescence Spectroscopy for Photophysical Properties

Many substituted pyridine derivatives exhibit fluorescence, and their photophysical properties are often linked to their structure and environment. The emission properties are highly dependent on the nature of the lowest excited state, which can be a locally excited (LE) state or an intramolecular charge transfer (ICT) state.

For hydrazide–hydrazone derivatives, fluorescence can be coupled to photochemical processes like E/Z isomerization. In some cases, one isomer (e.g., the Z isomer) may be significantly more fluorescent than the other due to restricted intramolecular motion, which reduces non-radiative decay pathways. rsc.org This phenomenon can lead to photoswitchable fluorescence.

The presence of electron-donating groups (like hydrazinyl and methoxy) and an electron-withdrawing pyridine ring in this compound suggests the possibility of emissive charge-transfer states. The energy of such states, and thus the emission wavelength, is often highly sensitive to solvent polarity. nih.gov In non-polar solvents, a structured emission from a locally excited state might be observed, while in polar solvents, a broad, red-shifted emission from a charge-transfer state could dominate. The study of photophysical properties in different solvents provides valuable information about the nature of the emissive states and the potential for these molecules in applications such as sensors and molecular switches. rsc.org

Computational and Theoretical Investigations of 5 Chloro 2 Hydrazinyl 4 Methoxypyridine

Quantum Chemical Calculations

No published studies detailing Density Functional Theory (DFT) calculations on the molecular and electronic structure of 5-Chloro-2-hydrazinyl-4-methoxypyridine were found. Similarly, literature discussing the selection of appropriate basis sets and computational methodologies specifically for this compound is unavailable.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There are no available research articles that report the calculated NMR chemical shifts, vibrational frequencies, or electronic excitation spectra and UV-Vis predictions for this compound.

Analysis of Molecular Orbitals and Electronic Properties

An analysis of the molecular orbitals and electronic properties (such as HOMO-LUMO energies) for this compound has not been reported in the scientific literature searched.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, or the resulting energy gap for this compound has been found in the searched literature.

Electrostatic Potential (MEP) and Charge Distribution Analysis

Detailed Molecular Electrostatic Potential (MEP) maps and charge distribution analyses for this compound, which would identify electrophilic and nucleophilic sites, are not available in the reviewed sources.

Investigation of Reaction Mechanisms and Energy Profiles

There are no published studies investigating the reaction mechanisms or energy profiles involving this compound.

Conformational Landscape and Stability Analysis (e.g., Potential Energy Surface Scans)

Specific conformational analyses or potential energy surface scans to determine the stable conformers of this compound have not been reported in the literature.

Thermodynamic Parameter Calculations from Vibrational Analysis (e.g., Enthalpy, Entropy, Heat Capacity)

Calculations of thermodynamic parameters such as enthalpy, entropy, and heat capacity derived from vibrational analysis for this compound are not available.

Role of 5 Chloro 2 Hydrazinyl 4 Methoxypyridine As a Synthetic Building Block and Reagent

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the hydrazinyl group in 5-Chloro-2-hydrazinyl-4-methoxypyridine, coupled with the activating and directing effects of the chloro and methoxy (B1213986) substituents on the pyridine (B92270) ring, makes it an excellent starting material for the construction of a variety of fused heterocyclic compounds. These heterocyclic systems are of significant interest due to their prevalence in pharmacologically active molecules and functional materials.

Formation of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their wide range of biological activities, including their use as kinase inhibitors in cancer therapy. The synthesis of these derivatives often involves the condensation of a hydrazinopyridine with a 1,3-dicarbonyl compound or its equivalent.

In a typical reaction, this compound can be reacted with various β-ketoesters or β-diketones. The initial step involves the condensation of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazole (B372694) ring fused to the pyridine core. The chloro and methoxy groups on the pyridine ring can modulate the electronic properties and solubility of the resulting pyrazolo[3,4-b]pyridine derivatives, and can also serve as handles for further functionalization.

While specific studies detailing the use of this compound are not abundant, the general synthetic strategies for pyrazolo[3,4-b]pyridines strongly support its utility. For instance, the reaction of 2-hydrazinopyridines with ethyl acetoacetate (B1235776) is a well-established method for the synthesis of pyrazolopyridinones.

Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis

| Reagent | Resulting Substituents on Pyrazole Ring |

|---|---|

| Ethyl acetoacetate | Methyl, Hydroxy/Oxo |

| Diethyl malonate | Hydroxy/Oxo at two positions |

Construction of Triazolo[1,5-a]pyridine and Related Fused Architectures

The nih.govnih.govarkat-usa.orgtriazolo[1,5-a]pyridine scaffold is another important heterocyclic system found in many biologically active compounds. The synthesis of this ring system can be achieved through the reaction of 2-hydrazinopyridines with various one-carbon synthons.

For example, this compound can be treated with reagents such as formic acid, orthoesters, or cyanogen (B1215507) bromide to construct the fused triazole ring. The reaction typically proceeds through the formation of an N-acyl or N-imidoyl hydrazine (B178648) intermediate, which then undergoes intramolecular cyclization with the pyridine ring nitrogen, followed by elimination to afford the aromatic triazolo[1,5-a]pyridine system. The chloro and methoxy substituents would be retained in the final product, offering opportunities for further chemical modifications.

A patent describes a method for preparing triazolopyridine derivatives by reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with various acids under ultrasonic irradiation, suggesting a similar reactivity for this compound. nih.gov

Synthesis of Novel Furo- and Thieno-Naphthyridines

The synthesis of furo- and thieno-naphthyridines, which are of interest for their potential applications in medicinal chemistry and materials science, can also be envisioned starting from this compound. While direct synthetic routes are not extensively documented, the general principles of heterocyclic synthesis allow for postulation of plausible pathways.

For the synthesis of a furo-naphthyridine derivative, one could conceptualize a multi-step sequence. For example, the hydrazinyl group of this compound could be transformed into a different functional group, such as a hydroxylamine, which could then participate in a cyclization reaction with a suitable partner to form the furan (B31954) ring.

Similarly, for the construction of a thieno-naphthyridine, a common strategy involves the reaction of a pyridine derivative bearing an amino and a cyano group with elemental sulfur, known as the Gewald reaction. While this would require significant modification of the starting material, the inherent reactivity of the pyridine core of this compound makes it a potential, albeit indirect, precursor. More direct approaches could involve the reaction of a modified 2-hydrazinopyridine (B147025) with a reagent that provides the thiophene (B33073) ring components. For instance, reaction with α-haloketones or α-haloesters followed by intramolecular cyclization is a common strategy for thiophene synthesis.

Applications in the Development of Ligands for Coordination Chemistry and Catalysis

The presence of multiple nitrogen atoms in this compound, specifically the pyridine ring nitrogen and the two nitrogens of the hydrazinyl group, makes it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as donor sites for metal ions, leading to the formation of stable metal complexes.

Upon condensation of the hydrazinyl group with aldehydes or ketones, a hydrazone is formed. Pyridine-hydrazone ligands are well-known for their ability to form stable complexes with a variety of transition metals. These complexes have been investigated for their catalytic activity in a range of organic transformations. For example, palladium(II) complexes with chiral pyridine-hydrazone ligands have been successfully used as catalysts in asymmetric 1,2-addition reactions. nih.govnih.gov

The electronic properties of the pyridine ring in this compound, influenced by the electron-withdrawing chloro group and the electron-donating methoxy group, can be fine-tuned. This allows for the modulation of the ligand's donor-acceptor properties and, consequently, the catalytic activity of its metal complexes. While specific catalytic applications of complexes derived from this compound are not widely reported, the broader class of pyridine-hydrazone complexes has shown significant promise in catalysis. arkat-usa.orgjocpr.com

Contribution to Material Science (e.g., Specialty Polymers, Coatings)

The unique combination of functional groups in this compound also suggests its potential utility in the field of material science. The hydrazinyl group can be used as a reactive handle to incorporate this molecule into polymer backbones or as a side chain, potentially imparting specific properties to the resulting material.

For instance, polymers containing hydrazine or hydrazone moieties have been explored for various applications. Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification with aldehydes. nih.gov This suggests that this compound could be incorporated into polymers to introduce functionalities for applications such as metal ion sensing, or as cross-linking agents.

Furthermore, pyridine and its derivatives are known to be components of organic light-emitting diodes (OLEDs). The introduction of a pyridinyl-hydrazone moiety could lead to materials with interesting photophysical properties, potentially useful in the development of new electroluminescent materials. researchgate.netresearchgate.net While direct applications of this compound in specialty polymers or coatings are not yet established, its chemical nature suggests it could be a valuable building block in this area.

Utilization as a Derivatization Reagent in Analytical Chemistry for Detection and Quantification

The hydrazinyl group is a well-known reactive moiety for the derivatization of carbonyl compounds (aldehydes and ketones). This reaction, which forms a stable hydrazone, is widely used in analytical chemistry to enhance the detectability and chromatographic separation of these analytes.

This compound can serve as a derivatization reagent for the analysis of aldehydes and ketones by techniques such as High-Performance Liquid Chromatography (HPLC). The reaction of the analyte with this compound would introduce a chromophore (the substituted pyridine ring) that allows for sensitive UV-Vis detection. The properties of the resulting hydrazone, such as its polarity and molecular weight, would also be altered, which can improve its retention and separation on a chromatographic column.

The general utility of hydrazine-based reagents for this purpose is well-documented. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common reagent for the determination of carbonyl compounds in various matrices. ekb.egresearchgate.net The use of a pyridine-based hydrazine like this compound could offer advantages in terms of the spectral properties of the derivatives or their ionization efficiency in mass spectrometry-based detection methods.

Table 2: General Scheme for Derivatization of Carbonyl Compounds

| Analyte (Carbonyl Compound) | Reagent | Derivative | Analytical Technique |

|---|---|---|---|

| R-CHO (Aldehyde) | This compound | R-CH=N-NH-Py(5-Cl, 4-OMe) | HPLC-UV/Vis, LC-MS |

Improvement of Selectivity and Separation in Chromatographic Techniques

Beyond enhancing mass spectrometric detection, derivatization with this compound can also significantly improve the selectivity and separation of analytes in various chromatographic techniques, most notably in liquid chromatography (LC). The derivatization process alters the physicochemical properties of the analyte, such as its polarity, hydrophobicity, and size, which in turn affects its retention behavior on a chromatographic column.

The introduction of the 5-chloro-4-methoxypyridine moiety can increase the hydrophobicity of polar analytes. This enhanced hydrophobicity leads to stronger interactions with the stationary phase in reversed-phase liquid chromatography (RP-LC), resulting in longer retention times and potentially better separation from other components in a complex mixture. This is particularly advantageous for the analysis of small, polar carbonyl compounds that are poorly retained on conventional RP-LC columns.

The modification of the analyte's structure can also lead to improved peak shapes in chromatography. By masking polar functional groups, derivatization can reduce undesirable interactions with the stationary phase that can lead to peak tailing, resulting in sharper and more symmetrical peaks. This improvement in peak shape leads to better resolution and more accurate quantification.

Table 2: Expected Improvements in Chromatographic Performance upon Derivatization with this compound

| Chromatographic Parameter | Expected Improvement | Rationale |

| Retention Time | Increased retention for polar analytes in RP-LC | Increased hydrophobicity of the derivative. |

| Resolution | Enhanced separation of analytes | Altered selectivity and improved peak shape. |

| Peak Shape | More symmetrical peaks | Reduction of peak tailing by masking polar groups. |

| Selectivity | Higher selectivity for target analytes | Specific reaction with a functional group and selective detection of the derivative tag. |

Future Research Directions and Perspectives for 5 Chloro 2 Hydrazinyl 4 Methoxypyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of hydrazinylpyridines, including 5-Chloro-2-hydrazinyl-4-methoxypyridine, traditionally involves the nucleophilic substitution of a halogenated pyridine (B92270) precursor with hydrazine (B178648) hydrate (B1144303). google.com A common approach involves reacting a corresponding chloropyridine derivative with hydrazine hydrate, often at elevated temperatures and in the presence of organic solvents. google.com While effective, these methods present opportunities for improvement in line with the principles of green chemistry. researchgate.netmdpi.com

Future research should prioritize the development of more sustainable and efficient synthetic protocols. This includes exploring solvent-free reaction conditions, which have been successfully applied to the synthesis of other pyridine derivatives to reduce waste and simplify product isolation. mdpi.com Microwave-assisted synthesis is another promising avenue, as it can significantly shorten reaction times, reduce energy consumption, and improve yields. Furthermore, investigating alternative hydrazinating agents or catalytic systems could lead to milder reaction conditions and higher atom economy. The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and consistency.

| Aspect of Synthesis | Traditional Method | Proposed Sustainable Approach | Potential Benefits |

|---|---|---|---|

| Solvent | High-boiling organic solvents (e.g., N,N-dimethylformamide) google.com | Solvent-free conditions or green solvents (e.g., water, ethanol) | Reduced environmental impact, easier purification, lower cost. |

| Energy | Prolonged heating under reflux (100-150 °C) google.com | Microwave irradiation or catalytic methods at lower temperatures | Reduced energy consumption, faster reaction rates. |

| Reagents | Excess hydrazine hydrate google.com | Stoichiometric control, use of alternative or immobilized reagents | Improved atom economy, reduced waste generation. |

| Process | Batch processing | Continuous flow synthesis | Enhanced safety, better process control, easier scalability. |

Advanced Mechanistic Studies of Its Reactions and Transformations

This compound possesses multiple reactive sites: the hydrazine moiety, the pyridine ring nitrogen, and the chloro- and methoxy-substituted carbon atoms. The hydrazine group is a potent nucleophile and a precursor for forming various heterocyclic rings such as pyrazoles and triazoles. The pyridine ring itself is a π-deficient system susceptible to certain types of reactions. mdpi.com

Despite its potential for complex transformations, detailed mechanistic studies on this specific compound are scarce. Future research should focus on elucidating the pathways of its key reactions. For instance, in condensation reactions with dicarbonyl compounds to form heterocycles, it is crucial to understand the kinetics, thermodynamics, and the role of catalysts. Advanced spectroscopic techniques, such as in-situ NMR and FT-IR, could be employed to identify reaction intermediates and transition states. Isotope labeling studies could further clarify bond-forming and bond-breaking steps. Complementing experimental work, quantum chemical calculations can provide invaluable insights into reaction energy profiles and the structures of transient species, as has been done for similar molecules. dergipark.org.tr A deeper mechanistic understanding will enable precise control over reaction outcomes, leading to higher selectivity and the suppression of side products.

Development of New Derivatives with Tunable Chemical and Spectroscopic Properties

The functional groups on this compound provide a scaffold for extensive chemical modification. The development of new derivatives with tailored properties is a significant area for future investigation. The hydrazine moiety can be readily converted into hydrazones, amides, or used to construct larger heterocyclic systems. The chlorine atom can be replaced via nucleophilic aromatic substitution, and the methoxy (B1213986) group can potentially be demethylated to a hydroxyl group, opening further avenues for derivatization.

Research efforts should be directed toward creating derivatives where electronic and photophysical properties can be precisely controlled. For example, by introducing various aromatic or heteroaromatic substituents, it may be possible to tune the absorption and emission spectra of the molecule, a strategy that has proven effective for other pyridine-based systems. nih.govacs.org This could lead to the development of novel fluorophores or chromophores. Coordination of the pyridine nitrogen or the hydrazine group to metal ions is another promising direction, potentially yielding complexes with interesting optical, electronic, or catalytic properties. mdpi.com The goal is to establish clear structure-property relationships that allow for the rational design of new materials. mdpi.com

| Structural Modification | Target Property to Tune | Example from Related Pyridine Systems | Potential Application |

|---|---|---|---|

| Condensation of hydrazine with aromatic aldehydes | Fluorescence / Luminescence | Pyridine derivatives show strong blue light emission due to π–π* transitions. nih.gov | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. |

| Substitution of the chlorine atom | Electrochemical properties / Energy levels | Substitution at various positions tunes the HOMO-LUMO gap and conductance. acs.org | Molecular electronics, redox-active materials. mdpi.com |

| Formation of metal complexes (e.g., with Zn(II)) | Quantum Yield / Photostability | Coordination enhances molecular rigidity, leading to improved quantum yields. mdpi.com | Luminescent materials, sensors. |

| Extension of π-conjugation | Absorption / Emission Wavelength | Modifying the conjugated system influences photophysical properties. acs.orgmdpi.com | Dyes, liquid crystals. nih.gov |

Expanded Applications in Pure Chemical Synthesis and Advanced Material Development

As a multifunctional building block, this compound is a valuable intermediate for constructing more complex molecular architectures. google.com Its inherent reactivity makes it an ideal starting material for the synthesis of novel heterocyclic compounds, which are core structures in many functional molecules.

Future research should explore its utility as a synthon for target-oriented synthesis. For example, intramolecular cyclization reactions could yield novel fused heterocyclic systems. The compound could also be used in multicomponent reactions to build molecular complexity in a single step, a key strategy in modern organic synthesis. mdpi.com Beyond its role as an intermediate, the compound and its derivatives could find direct applications in materials science. The structural features of substituted pyridines are known to be conducive to the formation of liquid crystalline phases or for use in organic electronics. nih.gov Investigations into the self-assembly properties of its derivatives could lead to new supramolecular structures. There is also potential for its incorporation into polymers to create functional materials with specific optical or conductive properties.

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The advancement of research on this compound and its derivatives can be greatly accelerated by the synergistic use of experimental and computational methods. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting molecular properties and behavior before undertaking extensive lab work. dergipark.org.tracs.org

Future work should embed computational modeling as a core component of the research cycle. DFT and Time-Dependent DFT (TD-DFT) can be used to predict the electronic structure, HOMO-LUMO gaps, and absorption/emission spectra of newly designed derivatives, guiding the selection of the most promising candidates for synthesis. acs.org Molecular dynamics simulations can provide insights into the conformational behavior and intermolecular interactions of these molecules, which is crucial for designing materials like liquid crystals or for understanding biological interactions. researchgate.net Furthermore, computational modeling can be instrumental in elucidating reaction mechanisms by calculating energy barriers and identifying transition states, thereby complementing advanced mechanistic studies. mdpi.com This integrated approach allows for a more rational, predictive design of new molecules and materials, saving time and resources while deepening fundamental understanding. nih.gov

常见问题

Basic Question: What are the established synthetic routes for 5-Chloro-2-hydrazinyl-4-methoxypyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or hydrazine-mediated functionalization of a pre-chlorinated pyridine scaffold. For example:

- Step 1: Start with 4-methoxypyridine derivatives. Introduce chlorine at position 5 via electrophilic substitution using Cl₂/FeCl₃ or other chlorinating agents under controlled temperature (0–5°C) to minimize side reactions .

- Step 2: Introduce the hydrazinyl group at position 2 by reacting the intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or THF under reflux (70–80°C) for 6–12 hours. Excess hydrazine ensures complete substitution .

- Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .

Advanced Question: How can the hydrazinyl group in this compound be utilized for synthesizing heterocyclic compounds?

Methodological Answer:

The hydrazinyl group serves as a versatile precursor for cyclization and condensation reactions:

- Hydrazone Formation: React with aldehydes/ketones to form hydrazones, which undergo cyclization under acidic or thermal conditions to yield pyrazoles or triazoles. For example, condensation with acetylacetone followed by HCl-mediated cyclization forms a pyrazole ring .

- Schiff Base Synthesis: Condense with carbonyl compounds (e.g., benzaldehyde) to form Schiff bases, which are intermediates for antimicrobial agents. Use methanol as solvent and catalytic acetic acid .

- Heterocycle Functionalization: Couple with isothiocyanates or nitriles to form thiosemicarbazides or tetrazoles, respectively. Microwave-assisted reactions (100–120°C, 30 min) enhance efficiency .

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirm the hydrazinyl (-NHNH₂) protons at δ 3.5–5.0 ppm (broad singlet) and methoxy (-OCH₃) at δ 3.8–4.0 ppm. Aromatic protons appear as distinct multiplets .

- ¹³C NMR: Identify carbonyl carbons (if present) and substituent effects on the pyridine ring.

- X-ray Crystallography: Use SHELX software for structure refinement. Single crystals grown via slow evaporation (solvent: DCM/hexane) provide high-resolution data. Key metrics: R-factor < 0.05, bond angles/lengths within expected ranges .

Advanced Question: What methodological considerations are critical when investigating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Target Selection: Prioritize enzymes with nucleophilic active sites (e.g., kinases, phosphatases), as the hydrazinyl group can act as a metal-chelating agent .

- Assay Design:

- SAR Studies: Modify the methoxy or hydrazinyl groups to assess impact on potency. For example, replace -OCH₃ with -OCF₃ to evaluate electron-withdrawing effects .

Advanced Question: How should researchers address contradictions in reported biological activities or reactivity data?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Data Reconciliation:

- Computational Modeling: Use DFT or molecular docking (AutoDock Vina) to predict binding modes and rationalize discrepancies between in vitro and cellular data .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Absorb spills with inert material (vermiculite), place in sealed containers, and dispose via hazardous waste protocols. Avoid water rinsing to prevent environmental contamination .

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Regularly monitor for discoloration or precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。